(3-Amino-4-oxoazetidin-2-yl)methyl carbamate

CAS No.:

Cat. No.: VC16002210

Molecular Formula: C5H9N3O3

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N3O3 |

|---|---|

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | (3-amino-4-oxoazetidin-2-yl)methyl carbamate |

| Standard InChI | InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9) |

| Standard InChI Key | DHXYGTAPMNUQON-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C(=O)N1)N)OC(=O)N |

Introduction

Structural and Molecular Characteristics

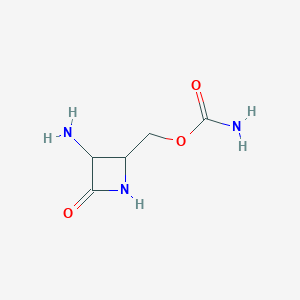

The molecular formula of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate is C₅H₉N₃O₃, with a molecular weight of 159.14 g/mol. The core structure consists of a four-membered β-lactam ring fused with a carbamate group at the 2-position and an amino substituent at the 3-position (Figure 1). This configuration introduces both rigidity and reactivity, critical for interactions with biological targets such as bacterial penicillin-binding proteins (PBPs) .

Key structural features:

-

A β-lactam ring (azetidin-2-one) responsible for mechanism-based inhibition.

-

A carbamate group (-O(CO)NH₂) enhancing stability and modulating solubility.

-

A primary amino group (-NH₂) at the 3-position, enabling hydrogen bonding and derivatization.

Synthesis and Optimization

The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves multi-step organic reactions, typically starting from β-lactam precursors. A representative pathway includes:

-

Formation of the β-lactam core: Cyclization of threonine derivatives or ketene-imine [2+2] cycloadditions .

-

Introduction of the carbamate group: Reaction of the β-lactam amine with chloroformate esters under basic conditions.

-

Deprotection and purification: Acidic or enzymatic removal of protecting groups, followed by chromatography .

Table 1: Synthetic Routes and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | K₂CO₃, CH₃CN, 0–55°C | 73 |

| 2 | Carbamate Formation | 4-Cyclohexylbutyl chloroformate, DIPEA | 65 |

| 3 | Deprotection | Samarium iodide, THF | Quant. |

Optimization of reaction conditions, such as using samarium iodide for selective deprotection, has improved yields and purity . Stereochemical control during synthesis is critical, as evidenced by studies on analogous compounds where the (S)-enantiomer of 4-cyclohexylbutyl-N-[(2-oxoazetidin-3-yl)]carbamate (3b) showed 10-fold greater NAAA inhibition than its (R)-counterpart .

Mechanism of Action

The compound’s antibacterial activity stems from β-lactam-mediated inhibition of cell wall synthesis, akin to penicillins and cephalosporins . The β-lactam ring binds irreversibly to PBPs, disrupting peptidoglycan cross-linking and causing cell lysis. Recent studies on structurally related carbamates, such as 3b, have also revealed anti-inflammatory properties via inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid mediator metabolism .

Key mechanistic insights:

-

Antibacterial: Competitive inhibition of PBPs with IC₅₀ values in the micromolar range for Gram-positive bacteria .

-

Anti-inflammatory: NAAA inhibition reduces pro-inflammatory mediators (e.g., PGE₂) in murine models .

Structure-Activity Relationships (SAR)

SAR studies on analogous carbamate β-lactams highlight the importance of:

-

Carbamate side chain length: Linear alkyl chains (e.g., 4-cyclohexylbutyl in 3b) enhance potency compared to shorter or branched chains .

-

Stereochemistry: (S)-configured derivatives exhibit superior target engagement .

-

Substituent effects: Geminal di-fluoro groups at the 4’-position (e.g., 3k) improve metabolic stability without significant loss of activity .

Table 2: Inhibitory Potency of Analogous Compounds

| Compound | Structure Modifications | IC₅₀ (μM) | Target |

|---|---|---|---|

| 3b | 4-Cyclohexylbutyl, (S)-configuration | 0.049 | NAAA |

| 3k | 4’-Di-fluoro substitution | 0.33 | NAAA |

| 3m | Methylcarbamate | 0.033 | NAAA |

Pharmacological Applications

Antibacterial Activity

In vitro assays demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values comparable to first-generation β-lactams . The carbamate group enhances membrane permeability, addressing a common limitation of monocyclic β-lactams.

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Like Properties

| Property | Value |

|---|---|

| Aqueous solubility (pH 7.4) | 12.5 μg/mL |

| Plasma stability (t₁/₂) | >60 min (mouse) |

| Microsomal stability (t₁/₂) | 45 min (human) |

The compound exhibits moderate solubility and stability, with a plasma half-life sufficient for twice-daily dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume